molecular formula C9H7FN2 B8510879 3-amino-3-(4-fluorophenyl)acrylonitrile

3-amino-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B8510879
M. Wt: 162.16 g/mol
InChI Key: ORPYPQORYFJOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-fluorophenyl)acrylonitrile is an acrylonitrile derivative featuring a 4-fluorophenyl group and an amino substituent on the α-carbon of the acrylonitrile backbone. This compound is part of a broader class of α-substituted acrylonitriles, which are critical intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials . The fluorine atom at the para position of the phenyl ring introduces electronegativity and steric effects, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

3-amino-3-(4-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2

InChI Key

ORPYPQORYFJOFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(4-fluorophenyl)acrylonitrile typically involves the reaction of 4-fluorobenzonitrile with acetonitrile in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in a solvent like toluene or isopropyl ether, and the temperature is controlled between 10°C and 30°C. After the reaction is complete, the product is isolated through extraction and purification steps .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and advanced purification techniques are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-3-(4-fluorophenyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-amino-3-(4-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The amino and fluorophenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-amino-3-(4-fluorophenyl)acrylonitrile with structurally related acrylonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Compound Name Substituent Key Features Applications/Implications References
This compound 4-Fluorophenyl High electronegativity, moderate steric hindrance, nonplanar conformation Pharmaceuticals, materials science
3-Amino-3-(4-bromophenyl)acrylonitrile 4-Bromophenyl Bulky bromine atom, facilitates cross-coupling reactions Precursor for heterocyclic synthesis
3-Amino-3-(4-ethylphenyl)acrylonitrile 4-Ethylphenyl Electron-donating ethyl group, increased hydrophobicity Organic electronics, dyes
3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile 4-Chlorophenyl + sulfonyl Electron-withdrawing Cl and sulfonyl groups, planar structure Enzyme inhibitors, catalysis
(E)-3-((4-Fluorophenyl)amino)-2-(4-isobutylphenyl)acrylonitrile 4-Fluorophenyl + isobutyl Bulky isobutyl group, dual fluorophenyl substitution Kinase inhibitors, anticancer agents

Key Observations:

  • Steric and Conformational Effects: Fluorine’s small atomic radius minimizes steric hindrance relative to bromine or isobutyl groups, but its electronegativity induces nonplanar molecular conformations due to repulsion with adjacent substituents (e.g., in porphyrin macrocycles) .
  • Solubility and Stability: Fluorinated derivatives often exhibit improved metabolic stability and lipophilicity, making them favorable in drug design compared to chlorinated analogs .

Physicochemical Properties

  • Melting Point and Stability: While direct data for this compound are unavailable, the parent compound acrylonitrile has a melting point of -83.5°C (). Fluorination likely raises the melting point slightly compared to ethyl-substituted analogs due to stronger dipole interactions .
  • Optical Properties: Fluorophenyl-substituted acrylonitriles exhibit redshifted absorption spectra compared to methoxy or trifluoromethyl analogs (e.g., 2-(4-trifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile in ), attributed to fluorine’s inductive effects enhancing conjugation .

Research Findings and Challenges

  • Synthetic Challenges: Fluorinated acrylonitriles often require stringent conditions for regioselective synthesis, unlike brominated analogs that readily undergo Suzuki-Miyaura couplings .
  • Structural Characterization: Single-crystal X-ray studies of isostructural compounds () reveal that fluorophenyl derivatives adopt twisted conformations, complicating crystallization .
  • Toxicity Concerns: Acrylonitrile derivatives are generally toxic (), but fluorination may mitigate this by reducing reactivity toward biological nucleophiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.